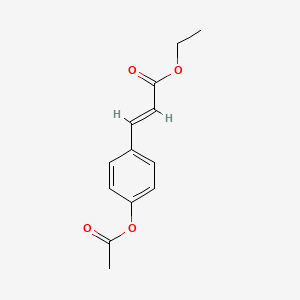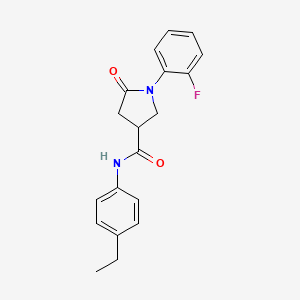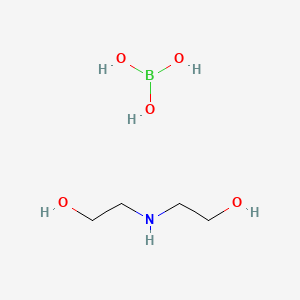
Diethanolamine borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized by reacting diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The reaction conditions usually involve heating the mixture to the boiling point of the solvent and maintaining it for a specific duration to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through filtration and distillation processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate esters.
Reduction: Reduction reactions can lead to the formation of simpler borate compounds.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of borate derivatives .
Applications De Recherche Scientifique
Diethanolamine borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. It acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it exerts its effects through its antiseptic properties, disrupting microbial cell membranes and inhibiting their growth .
Comparaison Avec Des Composés Similaires
Ethanolamine borate: Similar in structure but with different functional groups.
Triethanolamine borate: Contains an additional ethanolamine group, leading to different chemical properties.
Borate esters: A broad class of compounds with varying structures and applications.
Uniqueness: Diethanolamine borate is unique due to its specific combination of diethanolamine and boric acid, which imparts distinct properties such as high thermal stability, effective corrosion inhibition, and flame retardancy. Its versatility in various applications makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
90268-17-0 |
|---|---|
Formule moléculaire |
C4H14BNO5 |
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
Clé InChI |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C(CO)NCCO |
Description physique |
Liquid |
Numéros CAS associés |
93859-15-5 93924-91-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
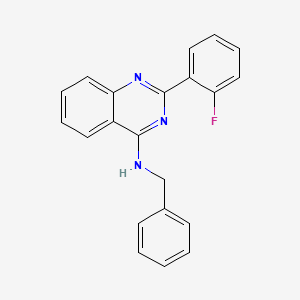
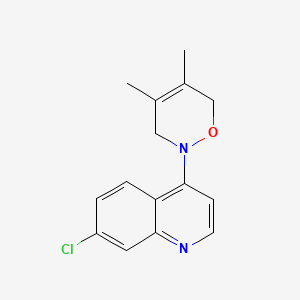

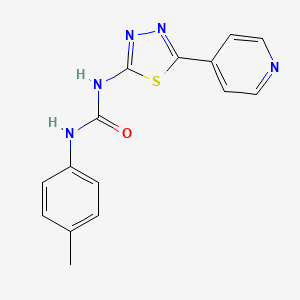
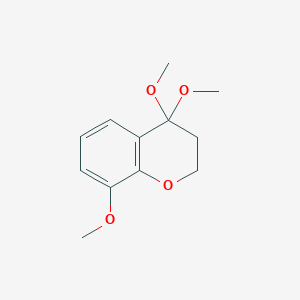
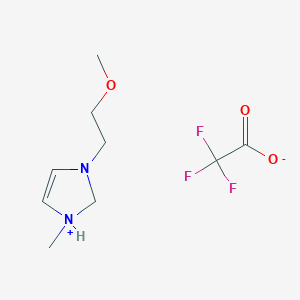
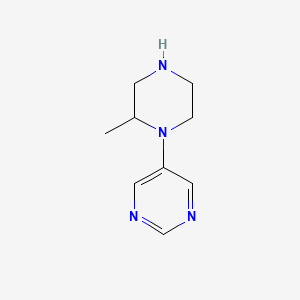
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
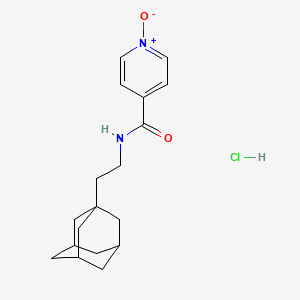
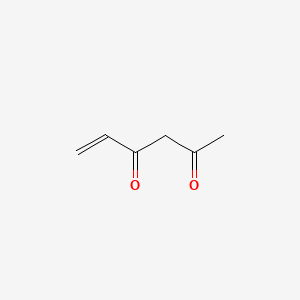
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
